molecular formula C15H16F3N3O B12937422 N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide

N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12937422
M. Wt: 311.30 g/mol
InChI Key: QPEULLXCVFOUIW-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a cyanopiperidine moiety, and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-benzyl-4-cyanopiperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the trifluoroacetamide group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine: Shares the piperidine core but lacks the cyanide and trifluoroacetamide groups.

    4-Cyanopiperidine: Contains the cyanide group but lacks the benzyl and trifluoroacetamide groups.

    Trifluoroacetamide derivatives: Compounds with similar trifluoroacetamide groups but different core structures.

Uniqueness

N-(1-Benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide is unique due to the combination of its benzyl, cyanopiperidine, and trifluoroacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16F3N3O

Molecular Weight

311.30 g/mol

IUPAC Name

N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H16F3N3O/c16-15(17,18)13(22)20-14(11-19)6-8-21(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-10H2,(H,20,22)

InChI Key

QPEULLXCVFOUIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)NC(=O)C(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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